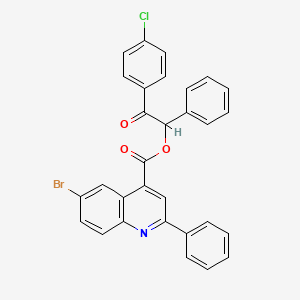![molecular formula C23H21N5O2 B10876753 4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10876753.png)
4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of s-triazino[1,2-a]benzimidazole derivatives . These compounds exhibit antibacterial properties and inhibit dihydrofolate reductase (DHFR), an enzyme relevant in cancer treatment .
- The compound’s chemical structure consists of a benzimidazole core fused with a triazino ring. The substituents include a benzyloxy group and a methoxyphenyl group.
Preparation Methods
- The compound can be synthesized via a cyclocondensation reaction between 2-guanidinobenzimidazoles (1a–e) and various aliphatic ketones. Piperidine serves as the base, facilitating the cyclization process. The yields range from 40% to 95% .
- An alternative method involves using dimethylformamide as the solvent, leading to the same product. In this case, dimethylformamide may also act as a formyl synthon donor .
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include aliphatic ketones, piperidine, and dimethylformamide.
- Major products formed depend on the specific starting materials and reaction conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further synthetic studies and potential drug development.
Biology: Its antibacterial activity suggests applications in combating infections.
Medicine: Inhibition of DHFR makes it relevant for cancer treatment.
Industry: Further exploration may reveal applications in materials science or catalysis.
Mechanism of Action
- The compound likely exerts its effects through DHFR inhibition. DHFR is essential for DNA synthesis, and inhibiting it disrupts cell proliferation.
- Molecular targets involve interactions with the enzyme’s active site.
Comparison with Similar Compounds
- Similar compounds include other s-triazino[1,2-a]benzimidazole derivatives.
- Uniqueness lies in the specific combination of substituents (benzyloxy and methoxyphenyl) and the fused triazino-benzimidazole core.
Properties
Molecular Formula |
C23H21N5O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C23H21N5O2/c1-29-20-13-16(11-12-19(20)30-14-15-7-3-2-4-8-15)21-26-22(24)27-23-25-17-9-5-6-10-18(17)28(21)23/h2-13,21H,14H2,1H3,(H3,24,25,26,27) |
InChI Key |
HMNPMEWDLDMFIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10876670.png)
![Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10876675.png)

![Methyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10876691.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10876699.png)
![N-[N'-(4-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide](/img/structure/B10876703.png)
![N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B10876708.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10876711.png)


![1-{[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10876746.png)
![3-{4-[(4-nitrophenyl)sulfanyl]benzyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10876760.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide](/img/structure/B10876764.png)
![2-(3-Butenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B10876765.png)
